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Compound of Interest

Compound Name: Bromochloromethane

Cat. No.: B122714

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra
of bromochloromethane and related dihalomethanes. The information presented herein is
intended to assist in the accurate interpretation of spectral data for small halogenated organic
molecules, a common structural motif in medicinal chemistry and materials science.

Comparative NMR Data of Dihalomethanes

The following table summarizes the *H and 3C NMR chemical shifts for
bromochloromethane, dichloromethane, and dibromomethane in deuterated chloroform
(CDCIs). These values are crucial for identifying and differentiating these compounds in
reaction mixtures or as impurities.

'H Chemical o 13C Chemical
Compound Structure . *H Multiplicity .

Shift (6, ppm) Shift (6, ppm)
Bromochloromet

CH2BrClI 5.163[1] Singlet ~40.3

hane
Dichloromethane  CH2Cl2 5.30 Singlet 54.0
Dibromomethane  CH2Br2 4.93 Singlet 21.6
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Note: The 13C chemical shift for bromochloromethane is an estimated value based on
established trends in halogenated methanes.

Interpreting the NMR Spectrum of
Bromochloromethane

The *H NMR spectrum of bromochloromethane is characterized by a single peak, a singlet,
appearing at approximately 5.163 ppm.[1] The singlet multiplicity arises because the two
protons are chemically and magnetically equivalent, and there are no adjacent protons to
cause spin-spin coupling. The chemical shift is downfield from tetramethylsilane (TMS) due to
the deshielding effect of the two electronegative halogen atoms (bromine and chlorine).

Similarly, the proton-decoupled 3C NMR spectrum of bromochloromethane is expected to
show a single resonance. The electronegativity of the attached halogens shifts the carbon
signal downfield. By comparing the chemical shifts of dichloromethane (54.0 ppm) and
dibromomethane (21.6 ppm), we can predict the chemical shift for bromochloromethane to be
intermediate, influenced by the differing electronegativities of chlorine and bromine.

The following diagram illustrates the relationship between the chemical structure and the
expected NMR signals for bromochloromethane.

Bromochloromethane (CH2BrCl) NMR Interpretation
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Caption: Structure and NMR signals of bromochloromethane.

Experimental Protocols
Sample Preparation

o Weigh approximately 5-10 mg of the analyte (bromochloromethane or a relevant sample)
into a clean, dry vial.

e Add 0.6-0.8 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard.

o Gently swirl the vial to ensure the sample is completely dissolved.
o Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

e Cap the NMR tube securely.

NMR Data Acquisition

The following is a general procedure for acquiring *H and 3C NMR spectra on a standard NMR
spectrometer (e.g., Bruker 400 MHz).

H NMR Spectroscopy:
 Insert the sample into the spectrometer.
» Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to optimize homogeneity.
o Set the appropriate acquisition parameters:
o Pulse Program: A standard single-pulse experiment (e.g., zg30).

o Number of Scans (NS): 16 to 64, depending on the sample concentration.
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o Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

o Acquisition Time (AQ): Typically 2-4 seconds.

o Relaxation Delay (D1): 1-5 seconds.

e Acquire the Free Induction Decay (FID).

e Process the FID with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:

e Use the same locked and shimmed sample.

o Select the appropriate 3C nucleus probe file.

o Set the acquisition parameters for a proton-decoupled 13C experiment (e.g., zgpg30):

[e]

Pulse Program: A proton-decoupled single-pulse experiment.

o

Number of Scans (NS): Typically 1024 or more, due to the low natural abundance of 13C.

[¢]

Receiver Gain (RG): Adjust automatically.

[¢]

Acquisition Time (AQ): Typically 1-2 seconds.

[e]

Relaxation Delay (D1): 2 seconds.

e Acquire the FID.

e Process the FID with Fourier transformation, phase correction, and baseline correction.

» Reference the spectrum to the central peak of the CDCls triplet at 77.16 ppm.

The following workflow diagram illustrates the general process of NMR spectral acquisition and
analysis.
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Caption: A generalized workflow for NMR experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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